molecular formula C18H24N8O2S B2869189 3-methyl-8-(4-methylpiperazin-1-yl)-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 850914-31-7

3-methyl-8-(4-methylpiperazin-1-yl)-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2869189
CAS No.: 850914-31-7
M. Wt: 416.5
InChI Key: WRIVVFYTWUVFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-8-(4-methylpiperazin-1-yl)-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a synthetically designed purine derivative offered for non-clinical research applications. This complex molecule features a purine-dione core structure, a 4-methylpiperazine moiety, and a thioethyl-linked 4-methylpyrimidine ring, making it a compound of significant interest in medicinal chemistry and drug discovery research. Its structural framework suggests potential as a key intermediate or a target molecule for investigating enzyme inhibition, particularly against kinases and other ATP-binding proteins. Researchers can utilize this compound in hit-to-lead optimization studies, structure-activity relationship (SAR) profiling, and biochemical assay development to explore novel therapeutic pathways. This product is intended for use in a controlled laboratory environment by qualified personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for ensuring compound identity and purity upon receipt and for compliance with all applicable local and international regulations concerning the handling, storage, and disposal of research chemicals.

Properties

IUPAC Name

3-methyl-8-(4-methylpiperazin-1-yl)-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N8O2S/c1-12-4-5-19-16(20-12)29-11-10-26-13-14(24(3)18(28)22-15(13)27)21-17(26)25-8-6-23(2)7-9-25/h4-5H,6-11H2,1-3H3,(H,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIVVFYTWUVFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCCN2C3=C(N=C2N4CCN(CC4)C)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Physicochemical Differences

The table below compares the target compound with two analogs from the literature:

Compound Name & Source Position 7 Substituent Position 8 Substituent Molecular Formula Molecular Weight (g/mol) Predicted LogP
Target Compound 2-((4-methylpyrimidin-2-yl)thio)ethyl 4-methylpiperazin-1-yl C₁₉H₂₅N₇O₂S 439.52 1.8
3-Methyl-7-{2-[(4-methylthiazol-2-yl)thio]ethyl}-8-(pyrrolidin-1-yl)purine-2,6-dione 2-((4-methylthiazol-2-yl)thio)ethyl Pyrrolidin-1-yl C₁₇H₂₂N₆O₂S₂ 414.53 2.3
8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7H-purine-2,6-dione None 4-(2-hydroxyethyl)piperazin-1-yl C₁₂H₁₈N₆O₃ 306.31 -0.5
Key Observations:

Position 7 Modifications: The target compound and ’s analog feature thioethyl-linked heterocycles (pyrimidine vs. thiazole). ’s compound lacks a Position 7 substituent, reducing steric hindrance but possibly limiting target engagement.

Position 8 Modifications: The 4-methylpiperazinyl group in the target compound balances solubility (via the piperazine’s basicity) and lipophilicity (via the methyl group). Pyrrolidinyl () is less polar, increasing LogP to 2.3, which may improve membrane permeability but reduce aqueous solubility .

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